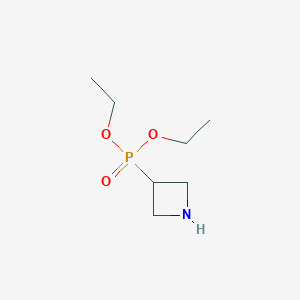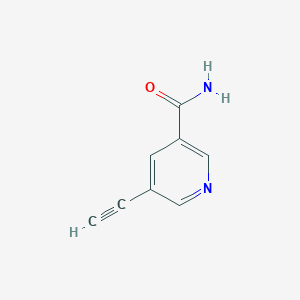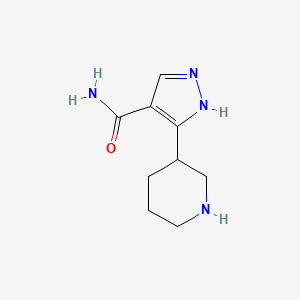
Diethyl-(Azetidin-3-yl)phosphonat
Übersicht
Beschreibung
Diethyl (azetidin-3-yl)phosphonate is a chemical compound with the molecular formula C7H16NO3P . It is used in various chemical reactions and has potential applications in pharmaceutical testing .
Synthesis Analysis
The synthesis of phosphonate compounds like Diethyl (azetidin-3-yl)phosphonate often involves reactions with trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A specific synthesis method for Diethyl (azetidin-3-yl)phosphonate is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of Diethyl (azetidin-3-yl)phosphonate consists of a phosphonate group attached to an azetidine ring . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
Diethyl (azetidin-3-yl)phosphonate has a molecular weight of 193.18 . Further physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Aminosäurederivaten
Diethyl-(Azetidin-3-yl)phosphonat: wird bei der Synthese neuer heterocyclischer Aminosäurederivate verwendet. Diese Derivate werden durch Aza-Michael-Addition von NH-Heterocyclen erhalten, ein entscheidender Schritt bei der Herstellung funktionalisierter Azetidin-haltiger Verbindungen . Diese Verbindungen haben aufgrund ihrer biologischen Aktivität potenzielle Anwendungen in der Pharmakologie.
Bioisostere Gruppen in der pharmazeutischen Chemie
In der pharmazeutischen Chemie dienen This compound-Derivate als bioisostere Gruppen. Bioisostere sind Moleküle oder Ionen mit ähnlichen physikalischen oder chemischen Eigenschaften, die ähnliche biologische Eigenschaften wie eine andere chemische Verbindung erzeugen. In diesem Zusammenhang können Phosphonat-Derivate die Struktur und Funktion natürlicher Aminosäuren oder Peptide nachahmen und so therapeutisches Potenzial bieten .
Biologische Wege und Aktivitäten
Die Verbindung spielt eine Rolle bei der Untersuchung biologischer Wege und Aktivitäten. Phosphonate sind im Allgemeinen an verschiedenen biochemischen Prozessen beteiligt, und ihre stabile Kohlenstoff-Phosphor-Bindung macht sie zu interessanten Objekten für biologische Studien. Die Erforschung dieser Wege kann zur Entdeckung neuer Medikamente und Behandlungen führen .
Umweltrolle von Phosphonaten
This compound: gehört zur größeren Klasse der Phosphonate, die eine wichtige Rolle in der Umwelt spielen. Sie sind am globalen Phosphorkreislauf und der ozeanischen Methanproduktion beteiligt. Das Verständnis der Umweltauswirkungen und des Verhaltens dieser Verbindungen ist entscheidend für ökologische Studien .
Antibakterielle und antimykotische Anwendungen
Phosphonate haben vielversprechende antibakterielle und antimykotische Aktivitäten gezeigt. Daher könnten This compound und seine Derivate eine Schlüsselrolle bei der Entwicklung neuer Antibiotika und Antimykotika spielen. Dies ist besonders wichtig angesichts der zunehmenden Antibiotikaresistenz .
Wirkmechanismus
Target of Action
Diethyl (azetidin-3-yl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of Diethyl (azetidin-3-yl)phosphonate involves its interaction with its targets, leading to changes in the target’s function. The compound’s mode of action is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles
Biochemical Pathways
Diethyl (azetidin-3-yl)phosphonate, as a phosphonate, is involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . .
Pharmacokinetics
It is known that phosphonates, in general, serve as non-hydrolyzable phosphate mimics in various biomedical applications . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar properties.
Result of Action
Phosphonates, in general, are known to inhibit enzymes utilizing phosphates as substrates . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar effects.
Action Environment
It is known that the reactivity of phosphonates decreases with increasing steric congestion and increases due to the effect of electron-withdrawing substituents . This suggests that the action of Diethyl (azetidin-3-yl)phosphonate may be influenced by similar factors.
Biochemische Analyse
Biochemical Properties
Diethyl (azetidin-3-yl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases and kinases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. Additionally, diethyl (azetidin-3-yl)phosphonate can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
Diethyl (azetidin-3-yl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt pathways. These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, diethyl (azetidin-3-yl)phosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of diethyl (azetidin-3-yl)phosphonate involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain phosphatases by binding to their active sites, thereby preventing substrate access. Additionally, diethyl (azetidin-3-yl)phosphonate can activate kinases by promoting their phosphorylation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (azetidin-3-yl)phosphonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that diethyl (azetidin-3-yl)phosphonate is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that diethyl (azetidin-3-yl)phosphonate can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of diethyl (azetidin-3-yl)phosphonate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, diethyl (azetidin-3-yl)phosphonate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Diethyl (azetidin-3-yl)phosphonate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, diethyl (azetidin-3-yl)phosphonate can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of diethyl (azetidin-3-yl)phosphonate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins. These interactions influence the localization and accumulation of diethyl (azetidin-3-yl)phosphonate, thereby affecting its biological activity .
Subcellular Localization
Diethyl (azetidin-3-yl)phosphonate exhibits specific subcellular localization, which can impact its activity and function. It is often directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For instance, diethyl (azetidin-3-yl)phosphonate can be localized to the mitochondria, where it may influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
3-diethoxyphosphorylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQTGQFIBYREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CNC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















